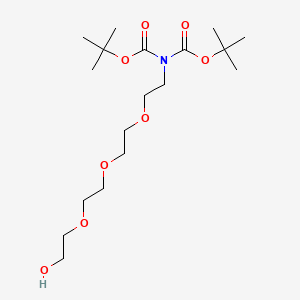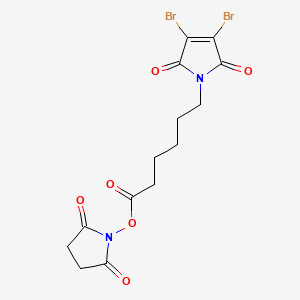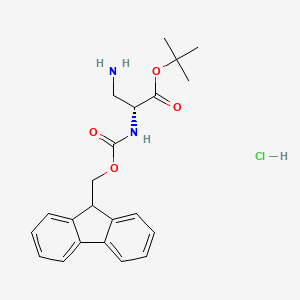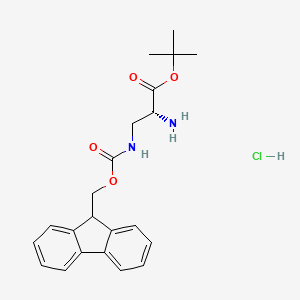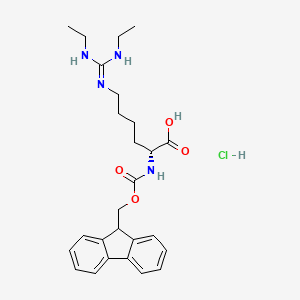
Fmoc-D-hArg(Et)2 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is primarily used in peptide synthesis, where it serves as a building block for creating peptides with specific sequences and properties.
作用機序
Target of Action
Fmoc-D-hArg(Et)2 HCl is a synthetic molecule that has gained increasing attention in scientific research and industry. The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, preventing it from reacting with other substances during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) process . SPPS is a method used for the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The Fmoc group protects the amine group during the elongation of the peptide chain, preventing it from reacting prematurely. Once the desired peptide sequence has been achieved, the Fmoc group can be removed, allowing for further modifications or the finalization of the peptide synthesis .
Pharmacokinetics
. This suggests that the bioavailability of this compound could be influenced by the pH of the environment. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the controlled elongation of the peptide chain and the synthesis of peptides with specific sequences . The Fmoc group can also be removed when no longer needed, allowing for further modifications to the peptide .
Action Environment
The action of this compound is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Therefore, the efficacy and stability of this compound could be affected by the presence of bases in the environment. More research is needed to fully understand how environmental factors influence the action of this compound.
生化学分析
Biochemical Properties
Fmoc-D-hArg(Et)2 HCl is an amino acid derivative that possesses eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks
Cellular Effects
Fmoc-modified peptides have shown potential for applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Molecular Mechanism
The molecular mechanism of this compound involves the Fmoc group being introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base
Temporal Effects in Laboratory Settings
Fmoc-modified peptides have shown unique phase behavior in water–DMSO mixtures .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-hArg(Et)2 HCl typically involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The diethyl ester of D-homoarginine is then introduced through esterification reactions, often using reagents like 2,4,6-mesitylene-sulfonyl-3-nitro-1,2,4-triazol (MSNT) and 1-methylimidazole (Melm) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Solid-phase peptide synthesis (SPPS) is commonly employed, where the compound is anchored to a resin and sequentially reacted with other protected amino acids to form the desired peptide .
化学反応の分析
Types of Reactions
Fmoc-D-hArg(Et)2 HCl undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, revealing the free amine group.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DCC and NHS are frequently used for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound serves as one of the building blocks .
科学的研究の応用
Chemistry
In chemistry, Fmoc-D-hArg(Et)2 HCl is used in the synthesis of peptides and peptidomimetics.
Biology
In biological research, peptides containing this compound are used to study protein-protein interactions, enzyme-substrate interactions, and cell signaling pathways.
Medicine
In medicine, peptides synthesized using this compound are investigated for their potential therapeutic applications, including as antimicrobial agents, enzyme inhibitors, and drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels, which have applications in tissue engineering and regenerative medicine .
類似化合物との比較
Similar Compounds
Fmoc-L-Arg(Et)2 HCl: Similar to Fmoc-D-hArg(Et)2 HCl but contains L-arginine instead of D-homoarginine.
Fmoc-D-Arg(Et)2 HCl: Contains D-arginine instead of D-homoarginine.
Uniqueness
This compound is unique due to the presence of the D-homoarginine residue, which can confer different biological properties compared to its L- and D-arginine counterparts. This uniqueness makes it valuable for creating peptides with specific characteristics and functions.
特性
IUPAC Name |
(2R)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4.ClH/c1-3-27-25(28-4-2)29-16-10-9-15-23(24(31)32)30-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,30,33)(H,31,32)(H2,27,28,29);1H/t23-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZCKIIJZGKYEN-GNAFDRTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)


